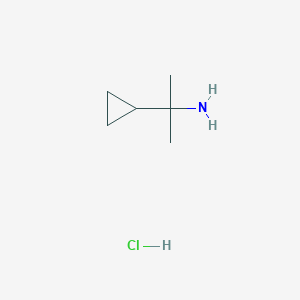
2-Cyclopropylpropan-2-amine hydrochloride
Übersicht
Beschreibung
“2-Cyclopropylpropan-2-amine hydrochloride” is a chemical compound with the formula C6H14ClN . It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of “2-Cyclopropylpropan-2-amine hydrochloride” involves several chemical reactions. The yield of the product can be improved by optimizing the reaction conditions . The synthesis process includes reactions with N-ethyl-N,N-diisopropylamine in dichloromethane . Other synthesis methods involve reactions with 2,2’,2’'-triaminotriethylamine; N-ethyl-N,N-diisopropylamine; 2-[2-oxo-1(2H)-pyridyl]-1,1,3,3-bis-(pentamethylene)uronium tetrafluoroborate .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropylpropan-2-amine hydrochloride” is represented by the formula C6H14ClN . The molecular weight of the compound is 135.64 g/mol .
Chemical Reactions Analysis
Amines, such as “2-Cyclopropylpropan-2-amine hydrochloride”, can undergo a variety of chemical reactions. These include alkylation, acylation, and reactions with alkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropylpropan-2-amine hydrochloride” include a molecular weight of 135.64 g/mol . The compound has a density of 0.9±0.1 g/cm3 and a boiling point of 117.5±8.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed C-H Bond Functionalization
Metal-catalyzed C-H bond functionalization has emerged as a pivotal strategy in organic synthesis, with metalloporphyrin catalysts playing a critical role in the hydroxylation, amination, and carbenoid insertion of saturated C-H bonds. These processes are fundamental in the synthesis of complex molecules, demonstrating the potential application of compounds like 2-Cyclopropylpropan-2-amine hydrochloride in facilitating such reactions (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt].
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
The degradation of nitrogen-containing compounds, such as amines, using advanced oxidation processes (AOPs), is crucial for environmental remediation. These processes effectively mineralize recalcitrant compounds in water, suggesting that research on 2-Cyclopropylpropan-2-amine hydrochloride could explore its potential degradation in environmental contexts (Bhat & Gogate, 2021)[https://consensus.app/papers/degradation-nitrogencontaining-compounds-using-bhat/e462b2b63fee56b29d156dfdd5748f52/?utm_source=chatgpt].
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) are of significant interest for CO2 capture and separation due to the strong interaction between CO2 and basic amino functionalities. This highlights the importance of amine-based compounds in developing materials for environmental applications, potentially including 2-Cyclopropylpropan-2-amine hydrochloride (Lin, Kong, & Chen, 2016)[https://consensus.app/papers/aminefunctionalized-frameworks-structure-synthesis-lin/fee2bc1690605afd97189398fbeafeef/?utm_source=chatgpt].
Equilibrium Studies on Metal-Amine Complexes
Equilibrium studies on metal-amine complexes with bio-relevant ligands provide insights into their potential antitumor activity. Such research underscores the importance of understanding the interactions between metal ions and amines, suggesting possible biomedical applications for amines including 2-Cyclopropylpropan-2-amine hydrochloride (Shoukry & van Eldik, 2023)[https://consensus.app/papers/equilibrium-studies-pdii–amine-complexes-biorelevant-shoukry/a0b3ec1e4bf153a085946f49e5bdba8b/?utm_source=chatgpt].
PEGylation of PAMAM Dendrimers
PEGylation of poly(amidoamine) (PAMAM) dendrimers enhances their efficacy and mitigates toxicity for effective anticancer drug and gene delivery. This process, involving the conjugation of PEG to amine groups on dendrimers, may also be relevant for modifying compounds like 2-Cyclopropylpropan-2-amine hydrochloride to improve their biocompatibility and therapeutic potential (Luong et al., 2016)[https://consensus.app/papers/pegylated-pamam-dendrimers-enhancing-efficacy-luong/52faa7777c0b503c9ed03f48d2d36593/?utm_source=chatgpt].
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopropylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2,7)5-3-4-5;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZQNRBFXQZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropan-2-amine hydrochloride | |
CAS RN |
17397-13-6 | |
| Record name | 2-cyclopropylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



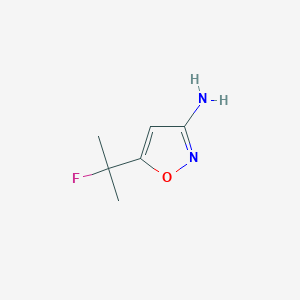
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
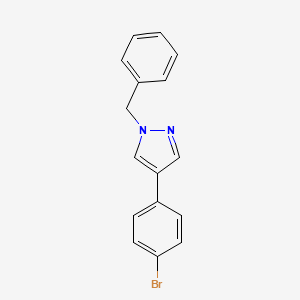
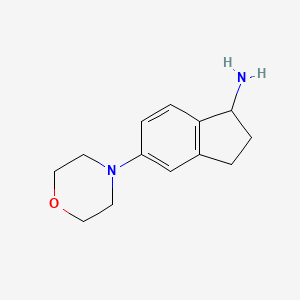
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
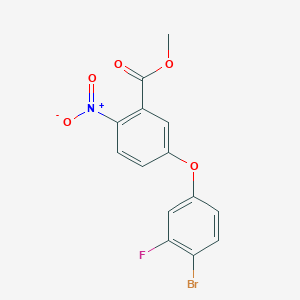
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
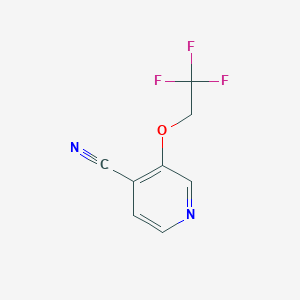
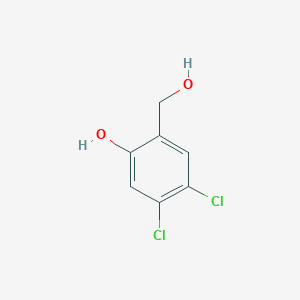
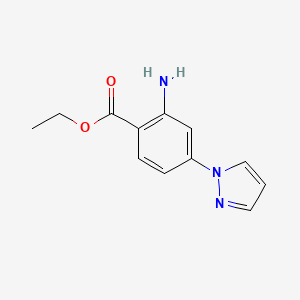
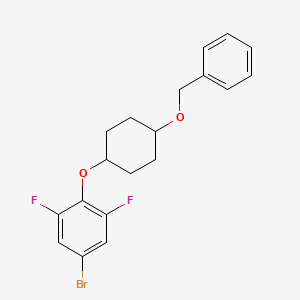
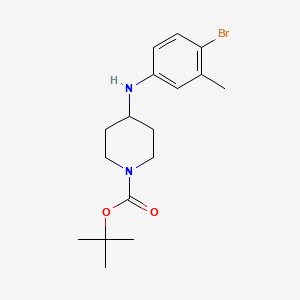
![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)